Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
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Overview
Description
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is a chemical compound with the molecular formula C11H13BrN2O3 It is known for its unique structure, which includes a bromoethyl group attached to an amino carbonyl phenyl carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate typically involves the reaction of 2-bromoethylamine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((2-((2-chloroethyl)amino)carbonyl)phenyl)carbamate
- Methyl ((2-((2-iodoethyl)amino)carbonyl)phenyl)carbamate
- Methyl ((2-((2-fluoroethyl)amino)carbonyl)phenyl)carbamate
Uniqueness
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from similar compounds with different halogen substituents, such as chloro, iodo, or fluoro groups. The bromoethyl group can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
Properties
CAS No. |
84962-73-2 |
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Molecular Formula |
C11H13BrN2O3 |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
AHIKPEJVPTVDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)NCCBr |
Origin of Product |
United States |
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